molecular formula C11H13NO2 B8327133 Methyl 4-amino-2-cyclopropylbenzoate

Methyl 4-amino-2-cyclopropylbenzoate

Cat. No.: B8327133
M. Wt: 191.23 g/mol
InChI Key: VDIZYXRXGWXEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-cyclopropylbenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the 2-position and an amino group at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino group and steric effects from the cyclopropyl moiety. The compound is of interest in pharmaceutical and agrochemical research, where its stability and reactivity profile enable applications in drug precursor synthesis and ligand design .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 4-amino-2-cyclopropylbenzoate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3,12H2,1H3

InChI Key

VDIZYXRXGWXEPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Property Comparison of Selected Methyl Esters

Property This compound Sandaracopimaric Acid Methyl Ester Z-Communic Acid Methyl Ester
Melting Point (°C) 112–115 (predicted) 68–72 54–58
Solubility High in polar solvents (e.g., DMSO) Low (soluble in hexane) Moderate in ethanol
Stability Sensitive to oxidation (NH₂ group) High thermal stability UV-sensitive
Applications Pharmaceutical intermediates Resin production Plant defense compounds

Notes: Data inferred from (chromatographic behavior) and (general methyl ester trends).

  • Polarity: The amino group increases solubility in polar solvents compared to diterpenoid esters, which are lipophilic .
  • Thermal Stability : The cyclopropyl ring’s strain may reduce thermal stability relative to sandaracopimaric acid derivatives, which exhibit resilience in high-temperature industrial processes .

Reactivity and Functional Group Influence

  • Amino Group: Enhances nucleophilicity, enabling reactions with electrophiles (e.g., acylations), unlike non-functionalized esters such as dehydroabietic acid methyl ester .

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